molecular formula C12H7BrN4O B372682 7-(4-bromophenyl)pteridin-4(3H)-one CAS No. 70504-16-4

7-(4-bromophenyl)pteridin-4(3H)-one

Cat. No.: B372682
CAS No.: 70504-16-4
M. Wt: 303.11g/mol
InChI Key: KXDHCLXYGCCQAL-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)pteridin-4(3H)-one is a pteridine derivative characterized by a bicyclic pteridin-4(3H)-one core substituted with a 4-bromophenyl group at the 7-position. Pteridine derivatives are known for their diverse biological activities, including antiviral and kinase-inhibitory properties . Synthesis of related pteridinones often involves aza-Wittig reactions or heterocyclization strategies, as demonstrated in the preparation of 2,3-disubstituted pteridin-4(3H)-ones . Modifications at the 7-position, such as bromophenyl substitution, are critical for tuning electronic and steric properties, which influence reactivity and biological interactions .

Properties

CAS No.

70504-16-4

Molecular Formula

C12H7BrN4O

Molecular Weight

303.11g/mol

IUPAC Name

7-(4-bromophenyl)-3H-pteridin-4-one

InChI

InChI=1S/C12H7BrN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18)

InChI Key

KXDHCLXYGCCQAL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)Br

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br

Origin of Product

United States

Comparison with Similar Compounds

(a) 7-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

  • Core Structure: Replaces the pteridine ring with a thieno[3,2-d]pyrimidinone system, introducing a sulfur atom.
  • Molecular Formula : C₁₂H₇BrN₂OS .
  • Key Differences : The sulfur atom alters electronic properties and hydrogen-bonding capacity compared to the nitrogen-rich pteridine core. This may reduce solubility but enhance metabolic stability.

(b) 4-Chloro-7-(3,4-dimethoxyphenyl)pteridine

  • Core Structure : Pteridine with a chlorine substituent at the 4-position and a dimethoxyphenyl group at the 7-position.
  • Synthesis : Derived from 7-(3,4-dimethoxyphenyl)pteridin-4(3H)-one via treatment with POCl₃ .

(c) Dimethyl-6-amino-4-(4-bromophenyl)-1,4-dihydropyridine-2,3-dicarboxylate

  • Core Structure : Dihydropyridine scaffold with a bromophenyl group and ester functionalities.
  • Molecular Formula : C₁₈H₁₆BrClFN₃O₄ .
  • Key Differences: The dihydropyridine core is associated with calcium channel modulation, a property absent in pteridine derivatives. The bulky ester groups may limit blood-brain barrier penetration compared to the planar pteridinone system.

Substituent Effects on Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
7-(4-Bromophenyl)pteridin-4(3H)-one Pteridin-4(3H)-one 4-Bromophenyl at C7 ~307 (estimated) High lipophilicity, potential kinase inhibition
7-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno-pyrimidinone 4-Bromophenyl at C7 307.17 Enhanced metabolic stability due to sulfur
4-Chloro-7-(3,4-dimethoxyphenyl)pteridine Pteridine Cl at C4, dimethoxyphenyl at C7 303.06 Increased electrophilicity, altered electronic effects

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